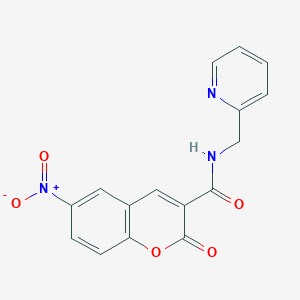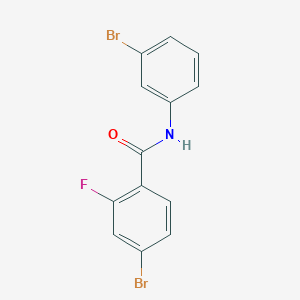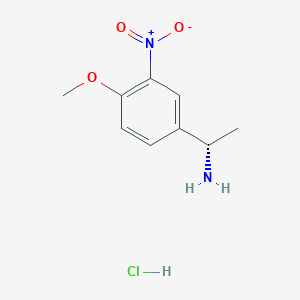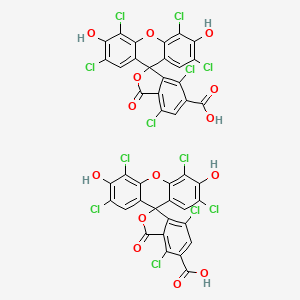
5(6)-Carboxy-Hexachlorofluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-Carboxy-Hexachlorofluorescein (C-Hex) is a fluorescent dye that is widely used in research laboratories due to its unique properties. It is a member of the class of dyes known as xanthenes, which are characterized by their yellow-green fluorescence. C-Hex is particularly useful in biochemical and physiological experiments due to its ability to be easily detected and quantified. In addition, C-Hex is highly stable and has a low toxicity, making it an ideal choice for many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Intracellular pH Imaging
5-Carboxyfluorescein, a pH-responsive fluorophore, has been utilized in fluorescence labeling and imaging. Its optical properties have been modified with arginine-rich cell-penetrating peptides (CPPs), tuning its pKa value to adapt well to pH measurement under diverse conditions. This adjustment allows for organelle-specific pH measurement in biological research, improving water solubility, membrane permeability, and targeted visualization of lysosomal pH changes (Xia et al., 2019).
Analyzing Reactive Oxidant Species (ROS)
The dichlorofluorescein (DCF) assay, which measures cellular ROS generation, has been scrutinized for potential artifacts. Research indicates that certain compounds might interact with the DCF compound in cell-free conditions, affecting the assay's accuracy. This highlights the importance of including cell-free controls in studies using the DCF assay to measure toxicant-stimulated cellular ROS production (Tetz et al., 2013).
Synthetic Enhancements
Improved synthetic procedures for 5(and 6)-carboxyfluoresceins have been developed, addressing the efficiency and reproducibility issues of existing methods. These advancements facilitate the synthesis of these compounds, which are vital for creating sensitive and specific fluorescent probes for biological applications (Lyttle et al., 2001).
Multiplex Real-Time PCR Assay
In diagnostic virology, multiplex real-time PCR assays have been enhanced using carboxyfluorescein and its derivatives for simultaneous quantification of multiple viral DNAs in transplant recipients. This application underscores the utility of these compounds in improving the sensitivity and specificity of infectious disease diagnostics (Wada et al., 2007).
Chemodosimetric Signaling
Dichlorofluorescein derivatives have been explored for their chemodosimetric behavior towards Hg(2+) ions, showcasing selective and efficient signaling behaviors in aqueous environments. This demonstrates their potential in environmental monitoring and toxicology studies (Choi et al., 2008).
Eigenschaften
IUPAC Name |
2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H6Cl6O7/c22-7-1-4(19(30)31)12(25)10-11(7)21(34-20(10)32)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27;22-7-1-4(19(30)31)12(25)11-10(7)20(32)34-21(11)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27/h2*1-3,28-29H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBQIFUYJRVHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)O.C1=C(C(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)O)Cl)Cl)O)Cl)OC2=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H12Cl12O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)
![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858792.png)
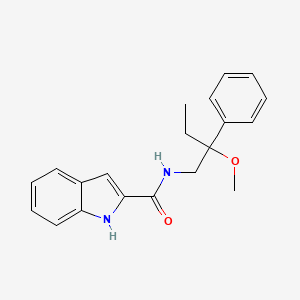

![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)
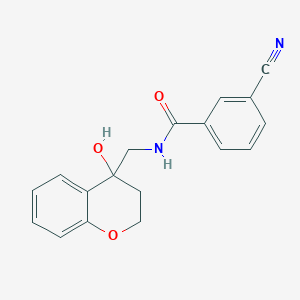
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
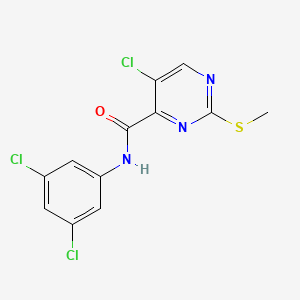
![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)
